

Application Notes and Protocols: Dantrolene Sodium for Inhibiting Sarcoplasmic Reticulum Calcium Release

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Compound of Interest

Compound Name: 2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)

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Introduction

Dantrolene sodium is a post-synaptic muscle relaxant that exerts its effect by directly inhibiting the release of calcium (Ca^{2+}) from the sarcoplasmic reticulum (SR) in skeletal muscle.[1] Its primary target is the ryanodine receptor 1 (RyR1), the main Ca^{2+} release channel on the SR membrane.[2] By binding to RyR1, dantrolene modulates its function, leading to a reduction in the amount of Ca^{2+} released into the cytoplasm during muscle excitation-contraction coupling. This mechanism underlies its clinical use in treating malignant hyperthermia, a life-threatening condition characterized by uncontrolled SR Ca^{2+} release, as well as muscle spasticity.[2][3]

These application notes provide a summary of the effective concentrations of dantrolene sodium for inhibiting SR Ca^{2+} release and detailed protocols for key experiments used to characterize its activity.

Data Presentation: Efficacy of Dantrolene Sodium

The inhibitory potency of dantrolene sodium on the RyR1 channel has been quantified using various experimental approaches. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Constant (K_i) of Dantrolene Sodium for RyR1

Preparation	Assay	K _i (nM)	Species	Reference
Isolated SR Vesicles	[³ H]ryanodine Binding	~150	Pig	[4][5][6]

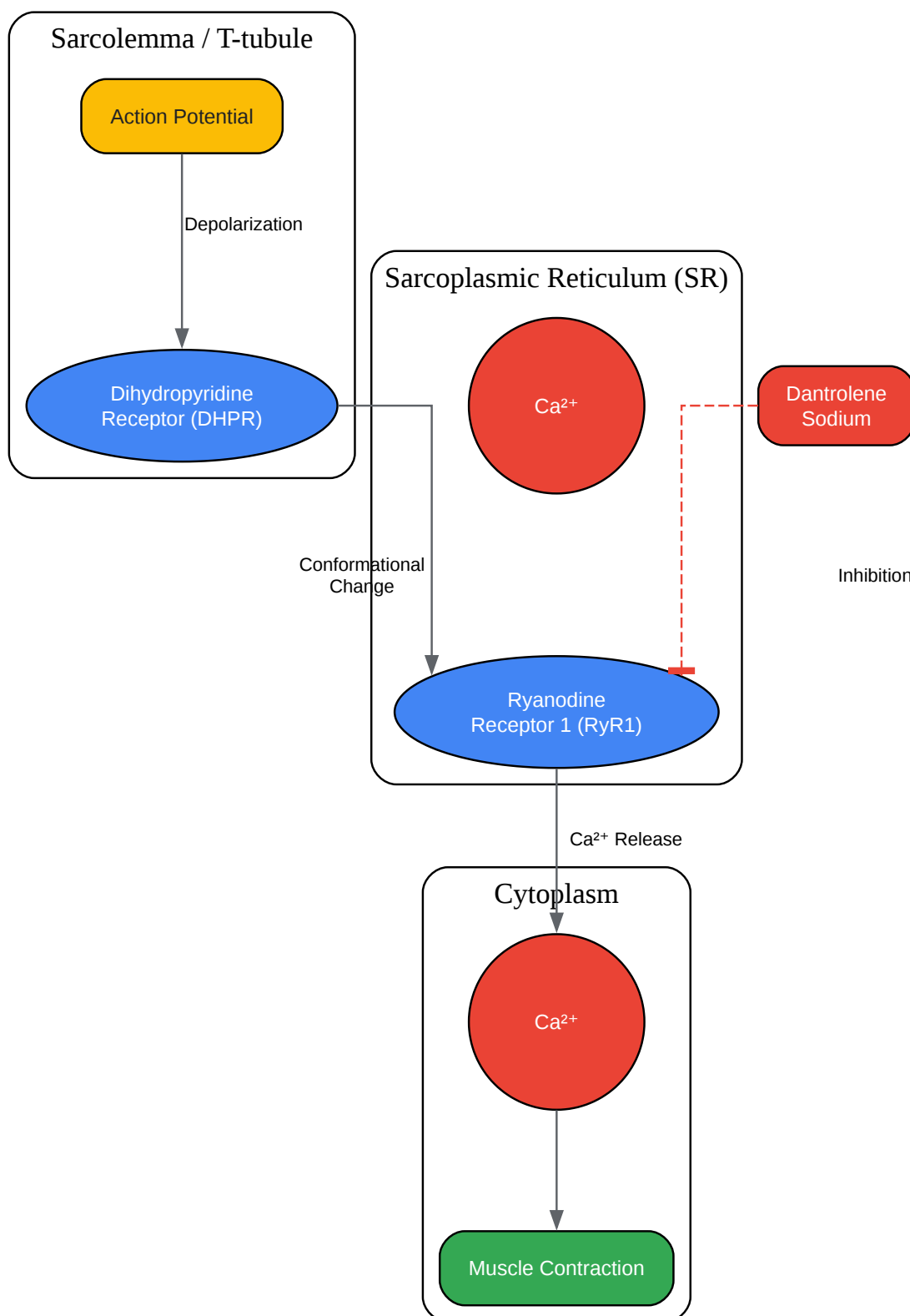
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Dantrolene Sodium

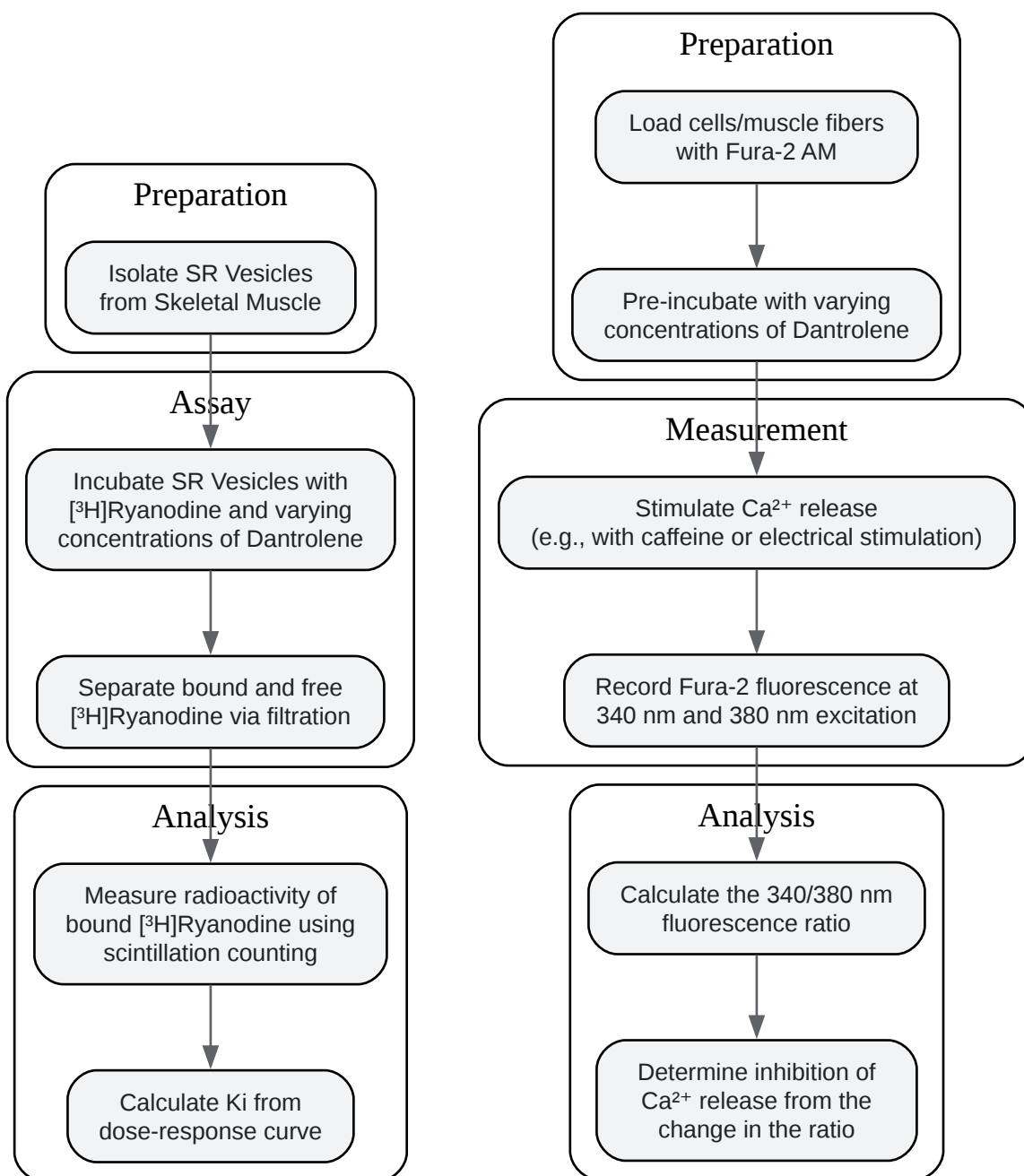
Receptor Type	Preparation	Assay	IC ₅₀ (μM)	Key Conditions	Species	Reference
RyR2	Single Channel Recordings	Electrophysiology	0.16 ± 0.03	Requires Calmodulin	Sheep	[7]
RyR2	Mouse Cardiomyocytes	Ca ²⁺ Wave Frequency	0.42 ± 0.18	Requires Calmodulin	Mouse	[7]
RyR2	Mouse Cardiomyocytes	Ca ²⁺ Wave Amplitude	0.19 ± 0.04	Requires Calmodulin	Mouse	[7]

Note: While the primary target of dantrolene in skeletal muscle is RyR1, data on RyR2 is included for comparative purposes, highlighting the essential role of calmodulin in dantrolene's inhibitory action on this isoform.

Signaling Pathway and Mechanism of Action

Dantrolene sodium modulates the excitation-contraction coupling pathway by directly interacting with the RyR1 channel. The following diagram illustrates the signaling cascade and the point of intervention for dantrolene.





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